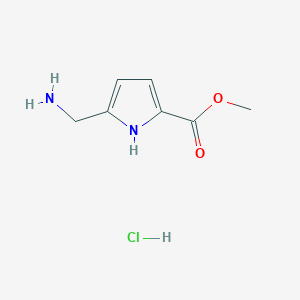
3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide is a fluorinated compound with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentane ring substituted with difluoro, methoxy, and methyl groups. It is primarily used in research and industrial applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with difluoromethylamine and methoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The difluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The difluoro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include the formation of stable complexes with target molecules, leading to desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoro-N-methoxy-N-methylcyclobutane-1-carboxamide: Similar in structure but with a cyclobutane ring instead of a cyclopentane ring.
3,3-Difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide: Contains a cyclohexane ring, offering different chemical properties.
Uniqueness
3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H13F2NO2 |
|---|---|
Poids moléculaire |
193.19 g/mol |
Nom IUPAC |
3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H13F2NO2/c1-11(13-2)7(12)6-3-4-8(9,10)5-6/h6H,3-5H2,1-2H3 |
Clé InChI |
MTPZPVSHHQGWRQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1CCC(C1)(F)F)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![acetic acid;4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B8738425.png)


![[3-(Butylamino)phenyl]methanol](/img/structure/B8738453.png)
![(3-(3-Amino-2,6-difluorobenzoyl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(2,6-dichlorophenyl)methanone](/img/structure/B8738461.png)


![N-(benzo[d]thiazol-2-yl)-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzamide](/img/structure/B8738480.png)
